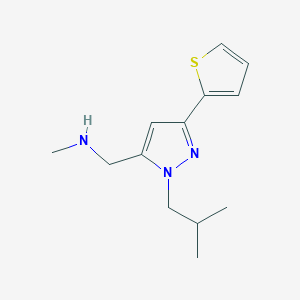
Nonacosanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonacosanedioic acid is a long-chain dicarboxylic acid with the molecular formula C29H56O4 It is a saturated fatty acid with 29 carbon atoms and two carboxyl groups (-COOH) at each end of the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonacosanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons or fatty acids. For example, nonacosanoic acid can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of long-chain alkanes or fatty acids. The process may use catalysts such as cobalt or manganese salts to facilitate the oxidation reaction under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
Nonacosanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of this compound can yield long-chain diols.
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Amidation: Amines (e.g., ethylamine, butylamine) and dehydrating agents (e.g., dicyclohexylcarbodiimide).
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Long-chain diols.
Esterification: Esters of this compound.
Amidation: Amides of this compound.
Aplicaciones Científicas De Investigación
Nonacosanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Studied for its role in lipid metabolism and as a component of biological membranes.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mecanismo De Acción
The mechanism of action of nonacosanedioic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, its dicarboxylic nature allows it to participate in biochemical pathways related to fatty acid metabolism and energy production .
Comparación Con Compuestos Similares
Nonacosanedioic acid can be compared with other long-chain dicarboxylic acids, such as:
Octacosanedioic acid (C28H54O4): Similar in structure but with one less carbon atom.
Triacontanedioic acid (C30H58O4): Similar in structure but with one more carbon atom.
Nonacosanoic acid (C29H58O2): A monocarboxylic acid with the same carbon chain length but only one carboxyl group .
This compound is unique due to its specific chain length and the presence of two carboxyl groups, which confer distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C29H56O4 |
|---|---|
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
nonacosanedioic acid |
InChI |
InChI=1S/C29H56O4/c30-28(31)26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(32)33/h1-27H2,(H,30,31)(H,32,33) |
Clave InChI |
BHZDBSUDGBEJDI-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12950217.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-(1H-indol-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12950222.png)


![1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950233.png)




